molecular formula C9H11BrClN B15321402 2-(2-Bromo-5-chlorophenyl)propan-2-amine

2-(2-Bromo-5-chlorophenyl)propan-2-amine

Cat. No.: B15321402
M. Wt: 248.55 g/mol
InChI Key: YMMPZZARIQCFSW-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-chlorophenyl)propan-2-amine is a halogen-substituted aromatic compound with the CAS Number 1314791-55-3 and a molecular weight of 248.55 g/mol . Its molecular formula is C9H11BrClN . This compound features a tert-amine group adjacent to a bromo- and chloro-substituted benzene ring, making it a versatile intermediate in synthetic organic chemistry . The presence of both bromine and chlorine atoms offers distinct sites for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, which are fundamental in constructing complex molecules . Compounds with this amine-substituted structure are of significant interest in medicinal chemistry research for the development of novel pharmacologically active molecules . Researchers utilize such building blocks to create compound libraries for high-throughput screening against various biological targets. The structural motif of a substituted amphetamine is also studied in the context of new psychoactive substances (NPS), making this compound a valuable reference standard for forensic and analytical laboratories working to identify and characterize emerging substances . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is imperative to consult the Safety Data Sheet (SDS) prior to use and to adhere to all laboratory safety protocols.

Properties

IUPAC Name

2-(2-bromo-5-chlorophenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrClN/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMPZZARIQCFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(C=CC(=C1)Cl)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-chlorophenyl)propan-2-amine typically involves the bromination and chlorination of phenylpropanamine derivatives. One common method involves the reaction of 2-bromo-5-chlorobenzaldehyde with nitroethane, followed by reduction to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

Industrial production of 2-(2-Bromo-5-chlorophenyl)propan-2-amine may involve large-scale bromination and chlorination processes, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-chlorophenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(2-Bromo-5-chlorophenyl)propan-2-one, while reduction could produce 2-(2-Bromo-5-chlorophenyl)propan-2-ol.

Scientific Research Applications

2-(2-Bromo-5-chlorophenyl)propan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-Bromo-5-chlorophenyl)propan-2-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms on the phenyl ring enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Halogen-Substituted Propan-2-amine Derivatives

Halogen substituents significantly alter physicochemical properties. Below is a comparison of key analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties
2-(2-Bromo-5-chlorophenyl)propan-2-amine Br (2), Cl (5) ~264.5 Not available High lipophilicity (logP ~3.5–4.0 inferred)
2-(2-Chloro-4-fluorophenyl)propan-2-amine·HCl Cl (2), F (4) 248.7 (free base) L007489 Enhanced metabolic stability due to F
2-(2-Fluorophenyl)propan-2-amine F (2) 153.2 74702-88-8 Lower logP (~2.0), higher solubility
2-(5-Bromo-2-fluorophenyl)propan-2-amine·HCl Br (5), F (2) ~285.5 EN 300-6770295 Moderate cytotoxicity (SDS data inferred)

Key Observations :

  • Lipophilicity : Bromine’s larger atomic radius increases logP compared to fluorine, influencing membrane permeability and CNS activity .
  • Toxicity : Brominated analogs (e.g., 2-(5-bromopyridin-2-yl)propan-2-amine) show hazards per SDS data (e.g., respiratory irritation) .

Heterocyclic and Aromatic Ring Modifications

Replacing the phenyl ring with heterocycles or modifying substitution patterns impacts bioactivity:

Compound Name Core Structure Key Features Biological Relevance
2-(5-Bromopyridin-2-yl)propan-2-amine Pyridine ring Nitrogen atom enhances polarity Potential kinase inhibition (inferred)
25B-NBOMe 2,5-Dimethoxy-4-bromo Psychedelic activity via 5-HT2A agonism Controlled substance due to hallucinogenic effects
4-FA (1-(4-Fluorophenyl)propan-2-amine) Fluorophenyl Stimulant properties Illicit use as empathogen

Structural Implications :

  • Aromatic vs. Heterocyclic : Pyridinyl analogs (e.g., 2-(5-bromopyridin-2-yl)propan-2-amine) exhibit higher solubility but reduced CNS penetration compared to phenyl derivatives .
  • Substitution Patterns: Para-substituted halogens (e.g., 4-FA) favor interactions with monoamine transporters, while ortho-substituents (e.g., 2-bromo) may sterically hinder binding .

Physicochemical and Electronic Properties

The Parr-Pearson absolute hardness (η) and electronegativity (χ) principles explain halogen effects :

Halogen Electronegativity (χ) Hardness (η) Effect on Propan-2-amine Core
Br 2.96 ~7.6 eV Increases lipophilicity, reduces solubility
Cl 3.16 ~8.3 eV Moderate electron withdrawal, stabilizes charge
F 4.00 ~10.4 eV High polarity, enhances metabolic stability

    Biological Activity

    2-(2-Bromo-5-chlorophenyl)propan-2-amine is an organic compound notable for its unique chemical structure, which includes a phenyl ring substituted with bromine and chlorine atoms. This compound belongs to the class of phenylpropanamines, which are known for their diverse biological activities. The presence of halogens in specific positions on the aromatic ring significantly influences its pharmacological properties, making it a subject of interest in medicinal chemistry.

    The molecular formula of 2-(2-Bromo-5-chlorophenyl)propan-2-amine is C9H11BrClN, with a molar mass of approximately 248.55 g/mol. The structural characteristics, particularly the arrangement of bromine and chlorine, play a crucial role in its reactivity and biological activity compared to structurally similar compounds.

    Property Value
    Molecular FormulaC9H11BrClN
    Molar Mass248.55 g/mol
    Chemical StructureChemical Structure

    The biological activity of 2-(2-Bromo-5-chlorophenyl)propan-2-amine can be attributed to its interactions with various biological targets. It has been studied for its potential effects on neurotransmitter systems, particularly in relation to serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.

    Potential Biological Activities:

    • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of halogens may enhance these effects by increasing lipophilicity and altering membrane permeability.
    • Anti-inflammatory Effects : Some derivatives of phenylpropanamines have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines, suggesting that 2-(2-Bromo-5-chlorophenyl)propan-2-amine may possess similar properties.
    • CNS Activity : Given its structural similarity to known psychoactive compounds, this compound may influence central nervous system (CNS) activity, potentially acting as a stimulant or having anxiolytic effects.

    Case Studies and Research Findings

    Several studies have investigated the biological activity of halogenated phenylpropanamines, providing insights into the potential applications of 2-(2-Bromo-5-chlorophenyl)propan-2-amine:

    • Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives against pathogens like Staphylococcus aureus and Escherichia coli. The findings indicated that certain halogenated compounds displayed minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL, suggesting strong antibacterial activity .
    • Biofilm Inhibition : Research demonstrated that some related compounds significantly inhibited biofilm formation in Staphylococcus epidermidis, highlighting the potential for use in treating biofilm-associated infections .
    • Cytotoxicity Studies : In vitro cytotoxicity assays revealed low hemolytic activity for several derivatives, indicating a favorable safety profile for further development .

    Q & A

    Q. What are the standard synthetic routes for 2-(2-Bromo-5-chlorophenyl)propan-2-amine?

    A common method involves a two-step process: (1) bromination of a chlorophenyl precursor using bromine or NBS (N-bromosuccinimide) in a halogenated solvent (e.g., dichloromethane), followed by (2) amine functionalization via reductive amination or Grignard reactions. For example, the hydrochloride salt of a structurally similar compound, 2-(2-chlorophenyl)propan-2-amine, is synthesized by reacting the parent amine with hydrochloric acid under controlled pH and temperature . Optimization of stoichiometry and solvent polarity is critical to suppress side reactions like over-bromination.

    Q. How should researchers safely handle and store this compound?

    Due to the presence of halogen substituents and an amine group, it is classified as toxic and environmentally hazardous. Use fume hoods for synthesis, wear nitrile gloves, and avoid skin/eye contact. Store in airtight containers at 0–6°C under inert gas (e.g., argon) to prevent degradation. Compatibility testing with storage materials (e.g., glass vs. certain plastics) is advised, as halogenated amines can react with polymers .

    Q. What analytical methods confirm its structural integrity and purity?

    • NMR : 1^1H and 13^{13}C NMR are used to confirm substitution patterns on the aromatic ring and the propan-2-amine backbone. For example, coupling constants in 1^1H NMR distinguish ortho/para halogen positions.
    • HPLC/MS : Reverse-phase HPLC with UV detection (e.g., 254 nm) and high-resolution mass spectrometry (HRMS) validate molecular weight and detect impurities.
    • Elemental Analysis : Quantifies C, H, N, and halogen content to confirm stoichiometry .

    Advanced Research Questions

    Q. How can X-ray crystallography resolve ambiguities in its molecular configuration?

    Single-crystal X-ray diffraction (SCXRD) is ideal for determining bond angles, dihedral distortions, and halogen positioning. The SHELX suite (e.g., SHELXL) refines crystallographic data, particularly for resolving steric effects from the bulky bromo and chloro substituents. Challenges include growing high-quality crystals due to the compound’s low melting point; slow evaporation from acetonitrile/ethyl acetate mixtures is recommended .

    Q. How can conflicting spectroscopic data (e.g., NMR vs. computational predictions) be resolved during impurity analysis?

    Contradictions often arise from rotameric equilibria or solvent-induced shifts. Strategies include:

    • Variable Temperature NMR : Identifies dynamic processes (e.g., hindered rotation of the amine group).
    • DFT Calculations : Compare computed 1^1H NMR chemical shifts (using Gaussian or ORCA) with experimental data to distinguish structural isomers.
    • 2D NMR (COSY, NOESY) : Maps coupling networks to confirm substituent positions .

    Q. What strategies optimize synthetic yield while minimizing byproducts like dehalogenated derivatives?

    • Catalytic Systems : Use Pd/Cu catalysts for controlled bromination to prevent over-substitution.
    • Low-Temperature Reactions : Reduce radical side reactions (e.g., –20°C for Grignard additions).
    • In Situ Quenching : Add scavengers (e.g., sodium thiosulfate) to neutralize excess bromine.
    • Purification : Flash chromatography with gradient elution (hexane/ethyl acetate) isolates the target compound from halogenated byproducts .

    Q. How do structural modifications (e.g., fluorine substitution) influence its biological activity?

    Structure-activity relationship (SAR) studies on analogs (e.g., 2-(2-fluoro-5-chlorophenyl)propan-2-amine) reveal:

    • Electron-Withdrawing Groups : Enhance binding to serotonin receptors (e.g., 5-HT2A_{2A}) due to increased aromatic ring polarization.
    • Steric Effects : Bulkier substituents (e.g., trifluoromethyl) reduce CNS penetration but improve metabolic stability.
    • Amine Functionalization : Secondary amines exhibit higher blood-brain barrier permeability than tertiary analogs .

    Notes

    • Safety : Prioritize toxicity screening (e.g., Ames test) due to structural similarity to known bioactive amines .
    • Methodology : Cross-validate crystallographic data with computational models (e.g., Mercury CSD) to resolve steric clashes .
    • Contradictions : Discrepancies in reported melting points may stem from polymorphic forms; DSC/TGA analysis is critical .

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